![molecular formula C14H17NO5S B2794207 5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 899710-13-5](/img/structure/B2794207.png)

5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

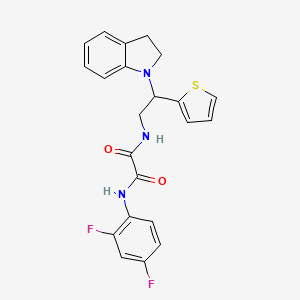

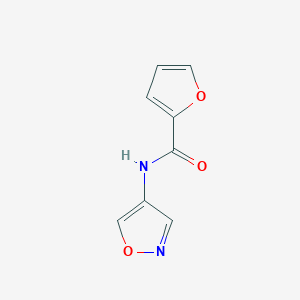

Molecular Structure Analysis

The molecular structure of “5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid” is characterized by the presence of a benzofuran ring, a diethylamino sulfonyl group, and a carboxylic acid group . The empirical formula is C15H17NO5S and the molecular weight is 323.36 .Physical and Chemical Properties Analysis

The compound is a white to brown powder . It is soluble in DMSO, with a solubility of 20 mg/mL . The compound should be stored at a temperature of 2-8°C .Mechanism of Action

Target of Action

The primary target of 5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid is the Small Heterodimer Partner (SHP, NR0B2) . SHP is a nuclear receptor that plays a crucial role in various biological processes, including metabolism, inflammation, and cellular growth .

Mode of Action

This compound acts as a potent and selective activator of SHP . It transcriptionally activates SHP mRNA and stabilizes the SHP protein by preventing its ubiquitination and degradation . This interaction results in the inhibition of cell migration and invasiveness, primarily by suppressing the expression of CCL2 .

Biochemical Pathways

The activation of shp can influence various metabolic pathways due to its role as a transcriptional regulator . The suppression of CCL2 expression also suggests an impact on inflammatory pathways .

Result of Action

The activation of SHP by this compound leads to several molecular and cellular effects. It potently inhibits cell migration and invasiveness, primarily by suppressing the expression of CCL2 . This could potentially have therapeutic implications in conditions where these processes are dysregulated, such as in certain types of cancer .

Future Directions

Benzofuran derivatives, including “5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid”, have potential applications in many aspects of scientific research, including drug discovery, organic synthesis, and material science. They are expected to continue to attract attention from researchers worldwide .

Properties

IUPAC Name |

5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-4-15(5-2)21(18,19)10-6-7-12-11(8-10)9(3)13(20-12)14(16)17/h6-8H,4-5H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZHXCCMICWGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2794124.png)

![Furan-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2794125.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2794128.png)

![3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794136.png)

![N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2794142.png)

![1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2794143.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2794145.png)

![2-[4-(2-methoxybenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2794147.png)